1-methoxy-4-methylcyclohexane-1-carboxylic acid
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Overview
Description
1-Methoxy-4-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2. It is a cycloalkane derivative featuring a methoxy group (-OCH3) and a carboxylic acid group (-COOH) attached to a cyclohexane ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from Cyclohexanone: One common synthetic route involves the reaction of cyclohexanone with methyl iodide to form 1-methylcyclohexanone, followed by oxidation to produce this compound.
From Cyclohexanol: Another method involves the conversion of cyclohexanol to cyclohexanone, followed by the same steps as above.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above, with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the methyl group to a carboxylic acid group.
Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol.
Substitution: Substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 1,4-dimethylcyclohexane-1,4-dicarboxylic acid.
Reduction: 1-methoxy-4-methylcyclohexanol.
Substitution: Various substituted cyclohexanes depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cell growth and differentiation.
Medicine: Investigated for its potential therapeutic properties, such as anticonvulsant activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its anticonvulsant activity may involve modulation of neurotransmitter receptors or ion channels in the nervous system. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-Methylcyclohexylcarboxylic acid: Similar structure but lacks the methoxy group.
1-Methoxy-2-methylcyclohexane-1-carboxylic acid: Similar but with a different position of the methyl group.
1-Methoxy-3-methylcyclohexane-1-carboxylic acid: Another positional isomer with different chemical properties.
Uniqueness: The presence of the methoxy group at the 1-position and the carboxylic acid group at the 1-position makes 1-methoxy-4-methylcyclohexane-1-carboxylic acid unique among its isomers, influencing its reactivity and biological activity.
Properties
CAS No. |
1249639-08-4 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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